molecular formula C12H10N2O3S B3839207 10,10-Dioxophenoxathiine-2,8-diamine

10,10-Dioxophenoxathiine-2,8-diamine

Cat. No.: B3839207
M. Wt: 262.29 g/mol
InChI Key: MFMOJDZSLMQCEQ-UHFFFAOYSA-N
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Description

10,10-Dioxophenoxathiine-2,8-diamine is a heterocyclic compound featuring a phenoxathiine core substituted with two amine groups at positions 2 and 8 and two sulfone (dioxo) groups at position 10. Its synthesis involves intramolecular cyclization of 4-[4-carboxy-2-(chlorosulfonyl)phenoxy]-3-nitrobenzoic acid using chlorosulfonic acid, forming the 10,10-dioxo-10H-10λ6-phenoxathiine backbone . The compound’s reactivity has been studied in acylation reactions with amines, where its dicarbonyl chloride derivatives exhibit high electrophilicity, enabling the formation of carboxamides and sulfonamides with alkyl and heterocyclic substituents .

Properties

IUPAC Name

10,10-dioxophenoxathiine-2,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMOJDZSLMQCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dioxophenoxathiine-2,8-diamine typically involves the reaction of 4,4’-oxydibenzoic acid with sulfur-containing electrophiles. This reaction is carried out in the presence of strong acids such as chlorosulfonic acid or oleum, which facilitate the formation of the phenoxathiine ring through initial substitution at the 2 and 2’ positions, followed by intramolecular cyclization . The reaction conditions usually involve controlled temperatures and the use of solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 10,10-Dioxophenoxathiine-2,8-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The amino groups at the 2 and 8 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated phenoxathiine compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

10,10-Dioxophenoxathiine-2,8-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10,10-Dioxophenoxathiine-2,8-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions make the compound a valuable tool in studying biochemical processes and developing new therapeutic agents.

Comparison with Similar Compounds

2,7-Dichloro-10,10-dioxo-9H-thioxanthene-3,6-diamine (CAS 62827-66-1)

This compound shares the dioxo group and diamine substituents but replaces the phenoxathiine core with a thioxanthene system (sulfur instead of oxygen in the central ring). No synthesis details are provided, but its structural distinction suggests divergent applications in materials science .

Azaphenothiazines (e.g., 10H-2,7-diazaphenothiazine)

Azaphenothiazines feature nitrogen atoms in place of oxygen/sulfur in the tricyclic core. For example, 10H-2,7-diazaphenothiazine is synthesized via alkylation or arylation of precursor sulfides, differing from the cyclization approach used for phenoxathiines . The nitrogen-rich core increases basicity and hydrogen-bonding capacity, which may enhance biological activity but reduce stability under acidic conditions compared to the sulfone-containing phenoxathiine derivative.

Functional Group Analogues

9-Methyl-N-phenylpurine-2,8-diamine and N-Phenylquinazolin-4-amine

These purine and quinazoline derivatives share diamine functional groups but lack the sulfone moiety. In vitro assays show IC50 values in the nanomolar range for kinase inhibition, highlighting their biological relevance .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

This phenothiazine derivative includes an ethynyl-linked nitroaryl group, enabling π-conjugation and redox activity. Crystallographic data reveal bond angles (e.g., C9—C10—H10: 120°) and planar geometry, which contrast with the bent conformation of phenoxathiines due to the central oxygen atom . The absence of sulfone groups in this compound reduces its electrophilicity compared to 10,10-dioxophenoxathiine-2,8-diamine.

Data Tables

Research Findings and Implications

  • Synthesis Flexibility: this compound’s synthesis via cyclization offers scalability, contrasting with the multi-step alkylation required for azaphenothiazines .
  • Electrophilicity: The sulfone groups enhance reactivity toward nucleophiles, making it superior to ethynyl-phenothiazines in acylation reactions .
  • Biological Potential: While purine/quinazoline analogues show kinase inhibition, the sulfone-rich phenoxathiine derivative may excel in targeting sulfotransferases or sulfonamide-binding enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,10-Dioxophenoxathiine-2,8-diamine
Reactant of Route 2
10,10-Dioxophenoxathiine-2,8-diamine

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